SB-747651A
Overview
Description
SB-747651A is a potent, ATP-competitive inhibitor of mitogen- and stress-activated kinase 1 (MSK1). It has an IC50 value of 11 nM, indicating its high efficacy in inhibiting MSK1 activity . This compound also inhibits other kinases such as PRK2, RSK1, p70S6K, and ROCK-II . This compound is primarily used in inflammation research due to its ability to modulate kinase activity involved in inflammatory pathways .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of SB-747651A involves multiple steps, starting with the preparation of the core imidazo[4,5-c]pyridine structure. The key steps include:
Formation of the imidazo[4,5-c]pyridine core: This is typically achieved through a cyclization reaction involving a suitable precursor.
Introduction of the oxadiazole moiety: This step involves the formation of the oxadiazole ring, which is crucial for the compound’s activity.
Attachment of the piperidinyl group:
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. Key considerations include:
Reaction temperature and time: Optimizing these parameters to ensure complete conversion of reactants.
Purification methods: Using techniques such as crystallization and chromatography to achieve high purity.
Chemical Reactions Analysis
Types of Reactions
SB-747651A undergoes various chemical reactions, including:
Oxidation: This reaction can modify the functional groups on the compound, potentially altering its activity.
Reduction: This reaction can be used to modify the oxidation state of the compound, affecting its reactivity.
Substitution: This reaction involves replacing one functional group with another, which can be used to modify the compound’s properties.
Common Reagents and Conditions
Oxidizing agents: Such as hydrogen peroxide or potassium permanganate.
Reducing agents: Such as sodium borohydride or lithium aluminum hydride.
Substitution reagents: Such as halogens or nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups .
Scientific Research Applications
SB-747651A has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study kinase activity and inhibition.
Biology: Employed in cell signaling studies to understand the role of MSK1 and other kinases in cellular processes.
Medicine: Investigated for its potential therapeutic effects in inflammatory diseases and cancer.
Industry: Utilized in the development of kinase inhibitors for pharmaceutical applications
Mechanism of Action
SB-747651A exerts its effects by competitively inhibiting the ATP-binding site of MSK1. This inhibition prevents the phosphorylation and activation of downstream targets involved in inflammatory and stress responses. The compound also inhibits other kinases, such as PRK2, RSK1, p70S6K, and ROCK-II, which are involved in various cellular processes .
Comparison with Similar Compounds
Similar Compounds
SB-747651A dihydrochloride: A salt form of this compound with improved solubility and stability.
MSK1 inhibitors: Other compounds that inhibit MSK1, such as H89 and Ro 31-8220.
Uniqueness
This compound is unique due to its high specificity and potency in inhibiting MSK1. Its ability to inhibit multiple kinases involved in inflammation makes it a valuable tool for research and potential therapeutic applications .
If you have any more questions or need further details, feel free to ask!
Properties
IUPAC Name |
4-[1-ethyl-7-[(piperidin-4-ylamino)methyl]imidazo[4,5-c]pyridin-2-yl]-1,2,5-oxadiazol-3-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N8O/c1-2-24-14-10(8-20-11-3-5-18-6-4-11)7-19-9-12(14)21-16(24)13-15(17)23-25-22-13/h7,9,11,18,20H,2-6,8H2,1H3,(H2,17,23) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MBCJUIJWPYUEBX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(C=NC=C2CNC3CCNCC3)N=C1C4=NON=C4N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N8O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.40 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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